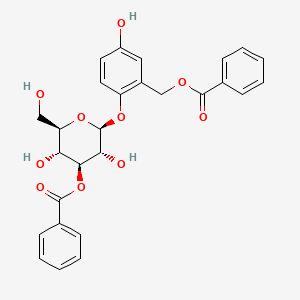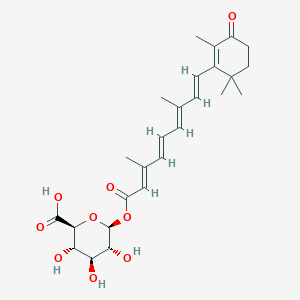
1-O-all-trans-4-oxoretinoyl-beta-glucuronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-(4-oxoretinoyl)-beta-D-glucuronic acid is a ketoretinoic glucuronide obtained by the glycosylation of the carboxy group of all-trans-4-oxoretinoic acid with beta-glucuronic acid. It is a ketoretinoic acid glucuronide, a beta-D-glucosiduronic acid and an enone. It derives from an all-trans-4-oxoretinoic acid. It is a conjugate acid of a 1-O-(4-oxoretinoyl)-beta-D-glucuronate.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Enzymatic Activities
- Enzymatic Formation and pH Effects : The formation of all-trans retinoyl-β-glucuronide, including 1-O-all-trans-4-oxoretinoyl-beta-glucuronic acid, involves enzymic transfer by microsomal UDPGA-glucuronosyltransferases (UGTs), with maximal activity observed in the physiologic pH range. This process is differentially regulated across several organs, including the liver, kidney, and testes (Genchi et al., 1998).
Synthesis and Characterization
- Chemical Synthesis : All-trans retinoyl fluoride has been used to synthesize retinoyl beta-glucuronide, characterized by various spectroscopic methods, revealing insights into its structural and chemical properties (Barua & Olson, 1985).
Biological Activity and Metabolism
- Biosynthesis and Biological Activity : All-trans-retinoic acid is metabolized to retinoyl-β-glucuronide, a biologically active metabolite, via the action of UDP-glucuronosyltransferase. This process is particularly active in the liver and is influenced by vitamin A levels, suggesting a functional importance for this metabolite (Miller & DeLuca, 1986).
Toxicological Studies
- Safety and Toxicity Evaluation : Studies on lambs have shown that repeated intravenous doses of all-trans-retinoyl beta-D-glucuronide do not cause gross or acute toxicity. However, its efficacy in treating bacterial bronchopneumonia in this model was limited, indicating the need for further research on its therapeutic applications (Gallup et al., 2002).
Pharmacological Implications
- Differentiation and Proliferation Effects : Retinoyl beta-D-glucuronide, as a metabolite of vitamin A, has demonstrated the capability to inhibit proliferation and induce differentiation in certain cell lines, suggesting potential applications in antineoplastic therapy (Zile et al., 1987).
Eigenschaften
Produktname |
1-O-all-trans-4-oxoretinoyl-beta-glucuronic acid |
|---|---|
Molekularformel |
C26H34O9 |
Molekulargewicht |
490.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H34O9/c1-14(9-10-17-16(3)18(27)11-12-26(17,4)5)7-6-8-15(2)13-19(28)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h6-10,13,20-23,25,29-31H,11-12H2,1-5H3,(H,32,33)/b8-6+,10-9+,14-7+,15-13+/t20-,21-,22+,23-,25+/m0/s1 |
InChI-Schlüssel |
SIKFAVWPHMSCBL-QKLNHPSXSA-N |
Isomerische SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C |
Kanonische SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



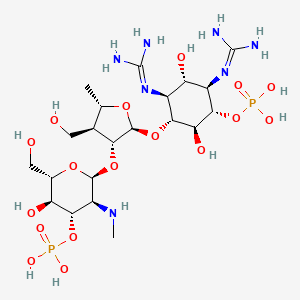
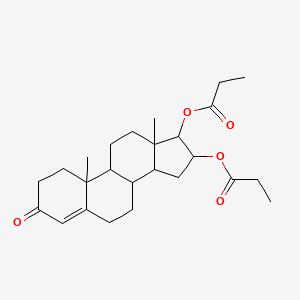
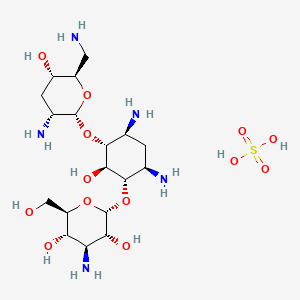
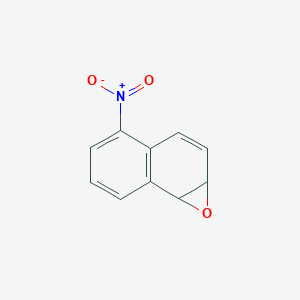
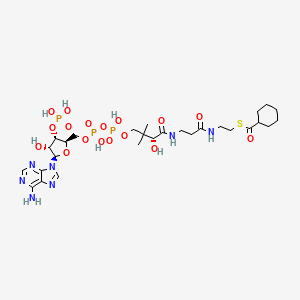
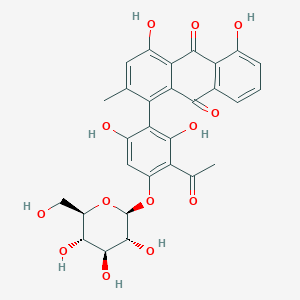


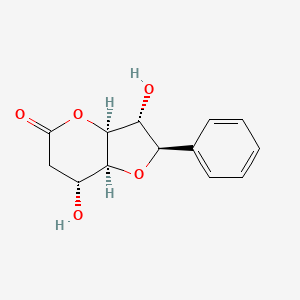
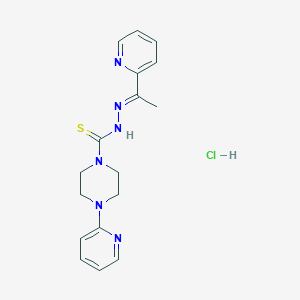
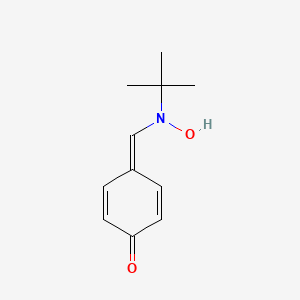
![4-(3-{1-Benzhydryl-5-chloro-2-[2-(2,6-dimethyl-phenylmethanesulfonylamino)-ethyl]-1H-indol-3-yl}-propyl)-benzoic Acid](/img/structure/B1245543.png)
![N-methyl-3-[2-(trifluoromethyl)-10-phenothiazinyl]-1-propanamine](/img/structure/B1245544.png)
